molecular formula C3H2INS B1166177 1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon CAS No. 109202-70-2

1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon

Cat. No.: B1166177
CAS No.: 109202-70-2
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Description

“1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon” is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure suggests it may have unique properties due to the presence of multiple functional groups, including trichlorophenyl, chlorotetradecanoyl, anilino, and diisopropoxy-phenylazo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon” likely involves multiple steps, including:

    Formation of the pyrazolinone core: This could be achieved through the reaction of hydrazine with a diketone.

    Introduction of the trichlorophenyl group: This might involve a nucleophilic substitution reaction.

    Attachment of the chlorotetradecanoyl group: This could be done via an acylation reaction.

    Addition of the anilino group: This might involve a coupling reaction.

    Incorporation of the diisopropoxy-phenylazo group: This could be achieved through an azo coupling reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the anilino and pyrazolinone moieties.

    Reduction: Reduction reactions could target the azo group, converting it to corresponding amines.

    Substitution: The trichlorophenyl and chlorotetradecanoyl groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Biochemical Probes: The compound might be used as a probe to study biological processes.

    Drug Development:

Medicine

    Therapeutic Agents: The compound could be investigated for its therapeutic potential in treating various diseases.

Industry

    Dyes and Pigments: The azo group suggests potential use in the dye and pigment industry.

    Polymers: Possible applications in the synthesis of novel polymers.

Mechanism of Action

The mechanism of action of “1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon” would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. In a chemical context, it might act as a catalyst, facilitating specific reactions.

Comparison with Similar Compounds

Similar Compounds

    1-(246Trichlorphenyl)-3-(2chlor-5tetradecanoyl-amino-anilino-4-(34diisopropoxy-phenylazo)pyrazolinon: Similar compounds might include other pyrazolinone derivatives with different substituents.

    Azo Compounds: Compounds with similar azo groups, such as azobenzene derivatives.

Uniqueness

The uniqueness of “this compound” lies in its complex structure, which combines multiple functional groups, potentially leading to unique chemical and biological properties.

Properties

CAS No.

109202-70-2

Molecular Formula

C3H2INS

Molecular Weight

0

Origin of Product

United States

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